molecular formula C16H18N2O2S B2637032 N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide CAS No. 1311898-10-8

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide

Cat. No.: B2637032
CAS No.: 1311898-10-8
M. Wt: 302.39
InChI Key: APAQGJMCNOJUCL-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide is a synthetic organic compound It features a benzamide core with a 3-cyanothiolan-3-yl and a cyclopropylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with appropriate amines under amide formation conditions.

    Introduction of the Cyclopropylmethoxy Group: This step involves the etherification of the benzamide core with cyclopropylmethanol using a suitable base and catalyst.

    Formation of the 3-Cyanothiolan-3-yl Group: The thiolan ring can be formed by cyclization reactions involving sulfur-containing reagents and subsequent cyanation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzamide core may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe molecule.

    Medicine: Possible pharmaceutical applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it could involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiolan-3-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)aniline: Similar structure but with an aniline core instead of a benzamide core.

Uniqueness

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c17-10-16(7-8-21-11-16)18-15(19)13-3-5-14(6-4-13)20-9-12-1-2-12/h3-6,12H,1-2,7-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAQGJMCNOJUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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